molecular formula C10H15NO3 B3395591 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione CAS No. 776-26-1

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione

Cat. No.: B3395591
CAS No.: 776-26-1
M. Wt: 197.23 g/mol
InChI Key: UTUYNFPDCDQSSH-UHFFFAOYSA-N
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Description

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an acetyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione typically involves the reaction of a pyrrolidine derivative with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective acetylation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The acetyl and isobutyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a role in the compound’s ability to inhibit or activate certain biological pathways. The isobutyl group can influence the compound’s hydrophobicity and its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-5-isobutyl-tetraminsaeure
  • 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7-8H,4H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYNFPDCDQSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)C(C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558675
Record name 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-26-1
Record name 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
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Reactant of Route 6
3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione

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